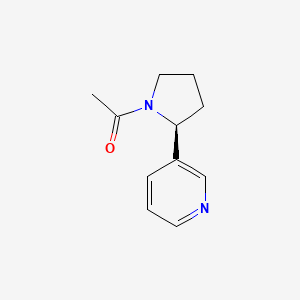

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

説明

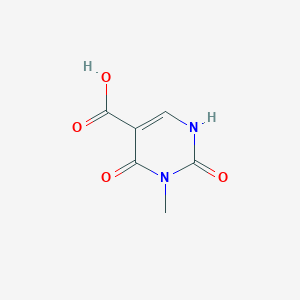

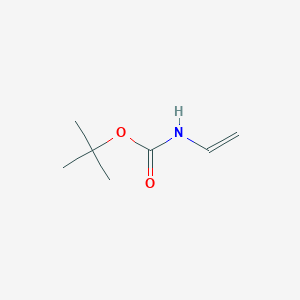

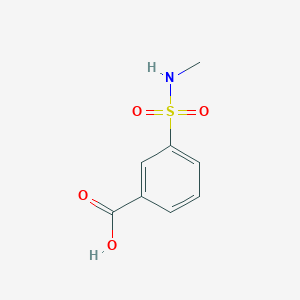

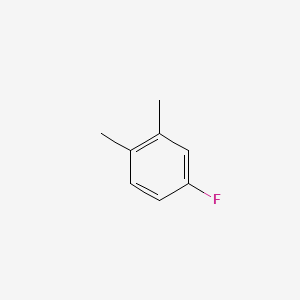

“(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of derivatives related to pyrrolidine can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . It can also be functionalized, for example, proline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by steric factors . For a related compound, it was reported as a colorless to yellowish oily liquid .科学的研究の応用

Tobacco Plant Research

N-Acetylnornicotine: has been identified in cherry-red tobacco and is structurally elucidated using chromatography and mass spectrometry . This compound is part of a group of N′-n-acylnornicotines that are studied for their concentration distribution in tobacco plants. The research aims to understand the chemical composition of tobacco leaves and their impact on flavor and color, which is significant for agricultural and commercial purposes.

Flavor Chemistry

The compound plays a role in the flavor chemistry of tobacco. Studies have shown that certain aldehydes and ketones are significantly higher in cherry-red tobacco leaves, which contain N-Acetylnornicotine, than in normal flue-cured leaves. This suggests that N-Acetylnornicotine and related compounds may contribute to the unique flavor profile preferred by some consumers .

Carcinogenicity Studies

N-Acetylnornicotine is related to N′-nitrosonornicotine, a compound that has been widely studied for its carcinogenicity. Research on N-Acetylnornicotine may provide insights into the formation of carcinogenic compounds in tobacco and help in developing strategies to reduce health risks associated with tobacco use .

Pigment Analysis

Although not directly responsible for the cherry-red color of certain tobacco leaves, N-Acetylnornicotine’s presence correlates with the color density. Understanding its role in pigment formation can lead to discoveries about the visual and aesthetic properties of tobacco leaves .

Pharmacological Research

While the search results did not yield direct applications of N-Acetylnornicotine in pharmacology, its structural similarity to other compounds like N-acetylcysteine suggests potential areas of research. N-acetylcysteine, for example, has applications in treating rare diseases, indicating that N-Acetylnornicotine could be explored for similar uses .

Antioxidant Properties

The compound’s potential antioxidant properties, by virtue of its structural relation to other pyridinyl compounds, could be an area of interest. Antioxidants play a crucial role in mitigating oxidative stress and could be beneficial in various medical conditions. Further research could explore this application .

作用機序

Target of Action

N-Acetylnornicotine, like nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

N-Acetylnornicotine interacts with its targets, the nAChRs, in a similar manner to nicotine. It acts as an agonist at the nAChRs , dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The biochemical pathways affected by N-Acetylnornicotine are likely similar to those of nicotine. Nicotine and its derivatives, including N-Acetylnornicotine, are known to influence the nicotine biosynthesis pathway . This pathway involves several steps, including the formation of pyrrolidine and pyridine . The enzymes involved in this pathway are regulated by ethylene response factor (ERF) transcription factors .

Pharmacokinetics

For instance, N-acetylcysteine (NAC), a compound with a similar acetyl group, has a half-life of around 6 hours . Its pharmacokinetics can be altered by factors such as chronic liver and renal disease, as well as exercise .

Result of Action

Given its similarity to nicotine, it may have similar effects, such as stimulation of neurons and blocking of synaptic transmission

将来の方向性

The pyrrolidine ring and its derivatives have great potential in drug discovery . Medicinal chemists are guided to design new pyrrolidine compounds with different biological profiles . This suggests that “(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” and similar compounds may have promising future applications in medicinal chemistry.

特性

IUPAC Name |

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABMTSCLQGWBB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975202 | |

| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine | |

CAS RN |

5979-94-2 | |

| Record name | Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLNORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX6E0YC1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)